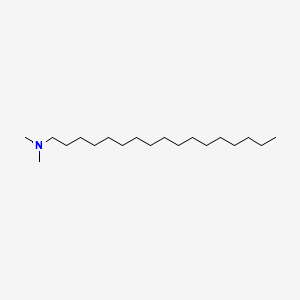

1-Heptadecanamine, N,N-dimethyl-

Description

Contextualization within Long-Chain Tertiary Amines

N,N-dimethylheptadecan-1-amine belongs to the broader class of long-chain tertiary amines, which are derivatives of ammonia (B1221849) where the three hydrogen atoms are replaced by organic substituents, in this case, one long alkyl chain and two smaller alkyl groups. wikipedia.org These amines are characterized by a nitrogen atom bonded to three carbon atoms. wikipedia.org Long-chain tertiary amines, typically with alkyl chains ranging from 8 to 24 carbon atoms, are significant in industrial applications. google.com They serve as crucial intermediates in the synthesis of a variety of products, including surfactants, fabric softeners, drilling muds, asphalt (B605645) emulsifiers, and bactericides. google.com

The synthesis of long-chain tertiary amines can be achieved through several routes. One common method involves the reaction of fatty nitriles with dimethylamine (B145610). google.com Another approach is the direct amination of fatty alcohols or aldehydes in the presence of a secondary amine like dimethylamine. google.com A further method involves the reaction of long-chain internal olefins with a secondary alkyl amine, such as dimethylamine, to produce a mono-long chain fatty tertiary dialkyl amine. google.com The production of long-chain N-dimethyl tertiary amines can also be accomplished by reacting long-chain primary or secondary amines with formaldehyde (B43269) and formic acid. google.com

Significance in Emerging Chemical and Biological Systems

The significance of N,N-dimethylheptadecan-1-amine and similar long-chain tertiary amines lies in their amphiphilic nature, possessing both a long, nonpolar hydrocarbon tail and a polar tertiary amine head group. This structure allows them to function as effective intermediates in the synthesis of quaternary ammonium (B1175870) compounds, which have widespread applications. google.com For instance, their derivatives are key components in fabric softeners and as surfactants. google.com

In the realm of biological systems, amines are fundamental molecules. researchgate.net Biogenic amines, which are naturally occurring, play essential physiological roles. nih.gov While specific research into the biological role of N,N-dimethylheptadecan-1-amine is emerging, the broader class of tertiary amines is known to be involved in various biological processes. acs.orgnih.gov Their ability to interact with biological membranes and their potential to be part of more complex biologically active molecules makes them a subject of interest. nih.gov The degradation of amines in biological systems is often carried out by enzymes like amine oxidases. nih.gov

Overview of Current Research Trajectories

Current research involving long-chain tertiary amines like N,N-dimethylheptadecan-1-amine is focused on several key areas. One major trajectory is the development of more efficient and environmentally friendly synthetic methods. google.comresearchgate.net This includes the use of novel catalysts and reaction conditions to improve yields and reduce byproducts. researchgate.net For example, research has explored titanium(IV) isopropoxide mediated reductive amination as a high-yield method for producing N,N-dimethyl tertiary amines. researchgate.net

Another significant research direction is the exploration of new applications for these compounds and their derivatives. This includes their use in the development of novel materials and their potential as active components in various formulations. google.comresearchgate.net Furthermore, there is growing interest in the photochemical activation of tertiary amines for applications in studying cell physiology, which could open up new avenues for the use of compounds like N,N-dimethylheptadecan-1-amine in biological research. acs.org The study of their interactions within complex biological systems and their potential as bioactive molecules continues to be an active area of investigation. nih.govnih.gov

Chemical and Physical Properties of N,N-Dimethylheptadecan-1-amine

Below is a table summarizing the key chemical and physical properties of N,N-dimethylheptadecan-1-amine, based on computed data.

| Property | Value | Source |

| Molecular Formula | C₁₉H₄₁N | nih.gov |

| Molecular Weight | 283.5 g/mol | nih.gov |

| IUPAC Name | N,N-dimethylheptadecan-1-amine | nih.gov |

| CAS Number | 3002-57-1 | nih.gov |

| XLogP3 | 8.6 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 16 | nih.gov |

Properties

CAS No. |

3002-57-1 |

|---|---|

Molecular Formula |

C19H41N |

Molecular Weight |

283.5 g/mol |

IUPAC Name |

N,N-dimethylheptadecan-1-amine |

InChI |

InChI=1S/C19H41N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2)3/h4-19H2,1-3H3 |

InChI Key |

WCVHUIPWSPEOIG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCN(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCCCN(C)C |

Other CAS No. |

3002-57-1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N,n Dimethylheptadecan 1 Amine

Precursor Analysis and Design for Amine Synthesis

Evaluation of Alkyl Halide and Amine Precursors

A common and well-established method for the synthesis of tertiary amines is the alkylation of amines with alkyl halides. libretexts.orgwikipedia.org In the context of N,N-dimethylheptadecan-1-amine, this would involve the reaction of a heptadecyl halide with dimethylamine (B145610), or the reaction of heptadecylamine with a methyl halide.

The direct alkylation of ammonia (B1221849) or primary and secondary amines with alkyl halides is a form of nucleophilic aliphatic substitution. wikipedia.org However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgmasterorganicchemistry.com This lack of selectivity can complicate purification and reduce the yield of the desired tertiary amine. masterorganicchemistry.com For instance, the reaction of heptadecyl bromide with dimethylamine could theoretically proceed to form the desired N,N-dimethylheptadecan-1-amine. However, the product itself is nucleophilic and can further react with the alkyl halide, although this is less likely with a tertiary amine.

To circumvent the issue of over-alkylation when starting with a primary amine like heptadecylamine, a large excess of the amine can be used relative to the methyl halide. This statistical approach favors the mono- and di-alkylation products. Conversely, using a large excess of the methyl halide would favor the formation of the quaternary ammonium salt, a process known as exhaustive methylation. masterorganicchemistry.com

The reactivity of the alkyl halide is also a crucial factor. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides in SN2 reactions. youtube.com Therefore, using methyl iodide would likely result in faster reaction rates compared to methyl bromide or chloride.

Alternative Synthetic Building Blocks

Beyond the traditional alkyl halide and amine precursors, other building blocks can be employed for the synthesis of N,N-dimethylheptadecan-1-amine. One important class of precursors is carbonyl compounds, specifically heptadecanal (B146464) or heptadecanoic acid derivatives. These can be converted to the target amine via reductive amination. libretexts.org

Another approach involves the use of long-chain alcohols, such as 1-heptadecanol (B72759). Industrially, the alkylation of amines using alcohols is often preferred over alkyl halides due to the lower cost of alcohols and the avoidance of salt byproducts. wikipedia.org The reaction of 1-heptadecanol with dimethylamine in the presence of a suitable catalyst can yield N,N-dimethylheptadecan-1-amine. google.com

Carbamates have also been explored as precursors for tertiary amines through a process called extrusive alkylation. nih.gov This method involves the formal extrusion of carbon dioxide from a carbamate, which can be formed from a secondary amine, to yield a tertiary amine. nih.gov This strategy offers the advantage of using a protected amine form, which can be beneficial in multi-step syntheses. nih.gov

Direct Alkylation Pathways

Direct alkylation methods provide a straightforward route to N,N-dimethylheptadecan-1-amine by forming the carbon-nitrogen bonds directly. These pathways are often characterized by their reaction conditions and the types of reagents employed.

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for the synthesis of amines, including tertiary amines. libretexts.orgsemanticscholar.org This two-step process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.orgyoutube.com

For the synthesis of N,N-dimethylheptadecan-1-amine, reductive amination would involve the reaction of heptadecanal with dimethylamine. The initial reaction forms an iminium ion, which is then reduced in situ. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and hydrogen gas with a metal catalyst. libretexts.org Titanium(IV) isopropoxide has been shown to be an effective mediator for the reductive amination of carbonyl compounds with a methanol (B129727) solution of dimethylamine, leading to high yields of N,N-dimethyl tertiary amines. researchgate.net

The general scheme for the reductive amination of heptadecanal with dimethylamine is as follows:

Heptadecanal + Dimethylamine → [Iminium Ion Intermediate] --(Reduction)--> N,N-Dimethylheptadecan-1-amine

This method is advantageous as it often proceeds with high selectivity and under relatively mild conditions. semanticscholar.org

Mechanistic Investigations of Alkylation Reactions

The alkylation of amines with alkyl halides typically proceeds via an SN2 mechanism. researchgate.net This involves the nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide, leading to the displacement of the halide ion. The rate of this reaction is dependent on the concentration of both the amine and the alkyl halide, as well as the steric hindrance around the reaction centers.

In the case of reductive amination, the mechanism involves the initial formation of a hemiaminal from the reaction of the aldehyde (heptadecanal) and the secondary amine (dimethylamine). This is followed by the loss of water to form an iminium ion. The subsequent reduction of this iminium ion by a hydride source, such as sodium borohydride, yields the tertiary amine. The use of a Lewis acid catalyst, such as titanium(IV) isopropoxide, can facilitate the initial condensation step by activating the carbonyl group. researchgate.net

Catalytic Approaches in N,N-Dimethylheptadecan-1-amine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways that are more efficient, selective, and environmentally benign. The synthesis of N,N-dimethylheptadecan-1-amine can be significantly enhanced through the use of various catalytic systems.

Homogeneous catalysts, such as ruthenium complexes, have been effectively used for the N-methylation of amines. nih.govacs.org For instance, RuCl₂(PPh₃)₃ can catalyze the condensation reaction between long-chain alcohols and secondary amines to produce tertiary amines. researchgate.net The proposed mechanism involves the oxidation of the alcohol to an intermediate aldehyde, which then undergoes reductive amination. researchgate.net

Heterogeneous catalysts offer advantages in terms of ease of separation and reusability. semanticscholar.org Carbon-supported ruthenium nanoparticles (Ru/C) have been demonstrated as effective catalysts for the N,N-dimethylation of a broad range of amines using formaldehyde (B43269) as the carbon source. nih.govacs.org This method is noted for its operational simplicity and good functional group compatibility. nih.govacs.org Similarly, nickel-based heterogeneous catalysts, such as graphene spheres encapsulated Ni/NiO nanoalloys, have shown high efficiency for the N-methylation of various amines. semanticscholar.org

The direct amination of higher alcohols with dimethylamine can also be achieved using amination catalysts. google.com For example, a process involving the reaction of a higher alcohol and dimethylamine in the presence of a catalyst and hydrogen gas has been patented for the production of N,N-dimethyl-N-alkylamines. google.com

The choice of catalyst can significantly influence the reaction conditions required. For example, Brønsted acid catalysts like triflic acid have been shown to promote the direct reductive amination of carbonyl compounds under relatively mild conditions. semanticscholar.org

| Synthetic Method | Precursors | Key Reagents/Catalysts | Advantages | Disadvantages |

| Alkylation of Amine | Heptadecyl halide and Dimethylamine OR Heptadecylamine and Methyl halide | Alkyl halide (e.g., CH₃I) | Well-established method | Potential for over-alkylation, leading to mixtures of products libretexts.orgmasterorganicchemistry.com |

| Reductive Amination | Heptadecanal and Dimethylamine | NaBH₄, NaBH₃CN, H₂/Catalyst, Ti(O-i-Pr)₄ | High selectivity, mild conditions libretexts.orgresearchgate.net | Requires a carbonyl precursor |

| Alkylation using Alcohol | 1-Heptadecanol and Dimethylamine | Amination catalyst, H₂ | Lower cost precursors, no salt byproduct wikipedia.orggoogle.com | Requires catalytic activation of the alcohol |

| Catalytic N-methylation | Heptadecylamine and Formaldehyde OR 1-Heptadecanol and Dimethylamine | Ru/C, Ni/NiO@C, RuCl₂(PPh₃)₃ | High efficiency, catalyst reusability (heterogeneous) researchgate.netnih.govsemanticscholar.org | Catalyst cost and sensitivity |

| Extrusive Alkylation | Carbamate derived from Heptadecylamine | Reagents for CO₂ extrusion | Utilizes a protected amine form nih.gov | May require additional steps to form the carbamate |

Development of Homogeneous Catalytic Systems

The synthesis of N,N-dimethylheptadecan-1-amine via homogeneous catalysis often involves the reductive amination of a C17 carbonyl compound (heptadecanal) or the N-methylation of heptadecylamine. Researchers have developed various soluble transition-metal complexes that are effective for these transformations.

Ruthenium-based catalysts are prominent in this field. For instance, an in-situ-formed complex of Ruthenium and the Triphos ligand has been successfully used for the reductive N-methylation of various amines using dimethyl carbonate as a green C1 source and molecular hydrogen as the reductant. rsc.org This system demonstrates high efficiency for producing N-methylated tertiary amines and offers a sustainable pathway applicable to long-chain aliphatic amines. rsc.org Other homogeneous systems utilize different C1 sources like carbon dioxide with a reducing agent. nih.gov Complexes such as [RuCp*Cl₂]₂/dpePhos and Ru(triphos)(tmm) have been shown to catalyze the N-methylation of amines using CO₂ and H₂. nih.gov

Rhodium-based homogeneous catalysts also present a viable route. A system comprising Rh(acac)(cod) and the Xantphos ligand has been effectively used in the reductive amination of long-chain aldehydes like undecanal (B90771) (C11) to yield tertiary amines. researchgate.net This methodology is directly translatable to the synthesis of N,N-dimethylheptadecan-1-amine from heptadecanal and dimethylamine. Additionally, iridium complexes, such as those with a 2-picolinamide moiety, have been identified as effective catalysts for the direct reductive amination of ketones, a pathway that could be adapted for related substrates. mdpi.com

Table 1: Comparison of Selected Homogeneous Catalytic Systems for Tertiary Amine Synthesis

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Ru/Triphos Complex (in situ) | Amine + Dimethyl Carbonate + H₂ | Utilizes a green, non-toxic C1 source; suitable for both aromatic and aliphatic amines. | rsc.org |

| Rh(acac)(cod) + Xantphos | Aldehyde + Secondary Amine + H₂ | Demonstrated effectiveness for long-chain aldehydes; high yields. | researchgate.net |

| [RuCpCl₂]₂/dpePhos | Amine + CO₂ + H₂ | Employs CO₂ as a renewable C1 feedstock. | nih.gov |

| CpIr(III) Complexes | Ketone + Amine + Reducing Agent | Effective for direct reductive amination of ketones. | mdpi.com |

Exploration of Heterogeneous Catalysts for Selective Synthesis

Heterogeneous catalysts are highly favored for industrial applications due to their ease of separation and recyclability. Several solid-supported catalysts have been explored for the synthesis of N,N-dimethylheptadecan-1-amine and its analogs.

A widely reported method is the N-dimethylation of a primary amine using formaldehyde as the C1 source over a carbon-supported Ruthenium (Ru/C) catalyst. chemrxiv.orgnih.gov This approach is applicable to a broad spectrum of primary amines, including long-chain aliphatic amines, converting them efficiently to their N,N-dimethyl counterparts. chemrxiv.orgnih.gov The reaction mechanism is believed to proceed through a two-step N-methylation process. nih.govnih.gov Other noble metal catalysts, including those based on palladium and platinum, have also been investigated. nih.gov

Beyond noble metals, catalysts based on earth-abundant metals are gaining traction. A novel Ni/NiO@C core-shell catalyst has been developed for the N-methylation of a wide variety of amines, demonstrating high stability and reusability without the need for ligands or bases. semanticscholar.org Another significant pathway involves the direct conversion of long-chain carboxylic acid esters. A patented process describes the reaction of fatty acid esters with ammonia, hydrogen, and methanol over a mixed-metal catalyst composed of titanium oxide, copper, and chromium, with cobalt as an additional component, to produce dimethylalkylamines in a single step. google.com

Furthermore, the hydrogenation of N,N-dimethylheptadecanamide is a direct route to the target compound. Copper chromite catalysts, particularly those modified with manganese oxide, have been shown to effectively catalyze this transformation while minimizing the formation of alcohol impurities. google.com

Table 2: Overview of Heterogeneous Catalysts for N,N-Dimethylalkylamine Synthesis

| Catalyst | Synthetic Route | Substrates | Reference |

|---|---|---|---|

| Ru/C | Reductive N-methylation | Primary Amine + Formaldehyde + H₂ | nih.govchemrxiv.orgamazonaws.com |

| Ni/NiO@C | Reductive N-methylation | Primary/Secondary Amine + Aldehyde + H₂ | semanticscholar.org |

| TiO₂-Cu-Cr-Co | Reductive Amination/Ester Hydrogenolysis | Fatty Acid Ester + NH₃ + H₂ + Methanol | google.com |

| Copper Chromite-MnO | Amide Hydrogenation | N,N-Dimethylalkylamide + H₂ | google.com |

Process Optimization and Scalability Studies for N,N-Dimethylheptadecan-1-amine Production

Kinetic Studies of Synthetic Routes

Understanding the reaction kinetics is crucial for optimizing and scaling up the production of N,N-dimethylheptadecan-1-amine. Kinetic studies for the Ru/Triphos-catalyzed reductive methylation of amines using dimethyl carbonate have provided insights into the reaction mechanism and rate-determining steps. rsc.org Such studies typically involve systematic variation of parameters like substrate concentration, catalyst loading, hydrogen pressure, and temperature to determine their effect on the reaction rate. For the synthesis of long-chain tertiary amines, the reaction rate can be influenced by mass transfer limitations, especially with heterogeneous catalysts. In some cases, such as the N-alkylation of amines over certain metal-organic framework (MOF) catalysts, the reaction has been found to follow pseudo-first-order kinetics. researchgate.net This information is vital for designing industrial reactors and predicting performance under various operating conditions.

Yield and Purity Enhancement Techniques

Several strategies have been developed to enhance the yield and purity of the final product. In reductive amination processes, controlling the stoichiometry and addition rate of the reactants is critical. For the synthesis of tertiary amines from long-chain aldehydes, slow, controlled dosing of the aldehyde has been shown to significantly improve selectivity and yield by minimizing side reactions. researchgate.net

Optimizing reaction conditions is another key factor. For the Ru/C-catalyzed N-methylation, adjusting the hydrogen pressure and temperature can maximize the conversion to the desired N,N-dimethyl product. nih.govamazonaws.com In the context of amide hydrogenation, catalyst composition plays a crucial role in product purity. The addition of manganese oxide to a copper chromite catalyst was found to suppress the formation of C17-alkanol as a byproduct, leading to a higher purity N,N-dimethylheptadecan-1-amine. google.com Furthermore, the choice of reducing agent in reductive amination can impact purity; using borohydride exchange resin (BER) offers a less toxic alternative to sodium cyanoborohydride, reducing the risk of cyanide contaminants in the final product. koreascience.kr

Green Chemistry Principles in Synthesis

The synthesis of fatty amines is increasingly guided by the principles of green chemistry, aiming for more sustainable and environmentally benign processes. A major focus is the use of safer, renewable C1 sources for methylation, such as formaldehyde, dimethyl carbonate, or CO₂, to replace hazardous methyl halides. rsc.orgnih.gov

The development of highly active, earth-abundant, and recyclable heterogeneous catalysts like Ni/NiO@C aligns with green chemistry goals by reducing reliance on precious metals and simplifying product purification, which minimizes waste. semanticscholar.org One of the most promising green routes starts from renewable feedstocks like vegetable oils or animal fats. researchgate.netnih.gov A biocatalytic cascade using a sequence of enzymes (lipase, carboxylic acid reductase, and transaminase) can convert triglycerides directly into primary fatty amines under mild, aqueous conditions. nih.govrsc.org This enzymatic route could produce heptadecylamine, a key precursor for N,N-dimethylheptadecan-1-amine, with a significantly lower environmental footprint compared to traditional chemical methods. rsc.org

Derivatization and Analog Formation of N,N-Dimethylheptadecan-1-amine

N,N-dimethylheptadecan-1-amine can serve as a precursor for various derivatives and analogs with tailored properties. The most common derivatization is quaternization, where the tertiary amine reacts with an alkylating agent (e.g., methyl chloride, benzyl (B1604629) bromide) to form a quaternary ammonium salt ("quat"). These cationic surfactants have wide-ranging applications. The quaternization of similar N,N-dimethylamino polymers with various bromoalkanes has been studied to produce materials with potent antibacterial properties, a concept directly applicable to the C17 amine. nih.gov

The formation of amine oxides is another important derivatization. This involves the oxidation of the tertiary amine, typically with hydrogen peroxide, to yield N,N-dimethylheptadecan-1-amine N-oxide, a non-ionic surfactant used in detergents and personal care products.

N,N-dimethylheptadecan-1-amine is itself an analog within a homologous series of N,N-dimethylalkylamines. Shorter-chain analogs such as N,N-dimethyldodecylamine (C12) and N,N-dimethylhexadecylamine (C16) are significant industrial chemicals, used as intermediates for surfactants, corrosion inhibitors, and other specialty chemicals. chemspider.com The synthetic methodologies developed for these compounds are often directly applicable to the C17 variant, highlighting the importance of studying this entire class of molecules.

Oxidation Reactions to Amine Oxides

The oxidation of N,N-dimethylheptadecan-1-amine to its corresponding N-oxide, N,N-dimethylheptadecan-1-amine oxide, is a significant transformation that imparts surfactant properties and enhances the polarity of the molecule. This reaction involves the formation of a coordinate covalent bond between the nitrogen atom and an oxygen atom.

The most common and industrially viable method for the synthesis of amine oxides is the oxidation of tertiary amines using hydrogen peroxide (H₂O₂). This reaction is typically carried out in an aqueous or alcoholic solution. The process involves the direct addition of hydrogen peroxide to the tertiary amine, often with gentle heating to facilitate the reaction. For long-chain amines like N,N-dimethylheptadecan-1-amine, the reaction temperature is carefully controlled to prevent the gelling of the product, which can occur at high concentrations.

A more controlled and anhydrous method involves the use of hydroperoxides, such as tert-butyl hydroperoxide, in the presence of a metal catalyst. Vanadium catalysts, like vanadium oxyacetylacetonate, have proven to be effective in promoting the oxidation of tertiary amines under milder conditions. rsc.org This method offers the advantage of proceeding in organic solvents, which can be beneficial for handling the long-chain amine and its oxide derivative. rsc.org The reaction is exothermic and requires careful control of the reagent addition to manage the reaction rate. rsc.org

Peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), are also potent oxidizing agents for the conversion of tertiary amines to amine oxides. These reagents are often used in laboratory-scale syntheses due to their high reactivity.

| Oxidizing Agent | Catalyst/Conditions | Solvent | Typical Yield | Reference |

| Hydrogen Peroxide (H₂O₂) | 60-80°C | Water/Isopropanol | High | researchgate.net |

| tert-Butyl Hydroperoxide | Vanadium Oxyacetylacetonate | tert-Butanol | 76-83% | rsc.org |

| Peroxycarboxylic Acids (e.g., m-CPBA) | Room Temperature | Dichloromethane | High | - |

Quaternization and Ionic Liquid Formation

Quaternization is a fundamental reaction of tertiary amines, including N,N-dimethylheptadecan-1-amine, leading to the formation of quaternary ammonium salts. This reaction, often referred to as the Menshutkin reaction, involves the alkylation of the tertiary amine with an alkyl halide. The resulting quaternary ammonium salt possesses a permanently charged cationic head group, which makes these compounds useful as surfactants, disinfectants, and phase transfer catalysts. researchgate.netrsc.org

The reaction proceeds via a nucleophilic substitution (S_N2) mechanism, where the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide. whamine.com The reactivity of the alkyl halide follows the order I > Br > Cl. Methyl iodide is a particularly reactive alkylating agent due to its low steric hindrance and the good leaving group ability of the iodide ion. google.com The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or DMF, to facilitate the dissolution of the reactants and stabilize the charged transition state. rsc.org

The choice of the alkylating agent determines the nature of the fourth substituent on the nitrogen atom. For instance, reaction with methyl chloride would yield N,N,N-trimethylheptadecan-1-aminium chloride, while reaction with a longer chain alkyl halide, such as benzyl chloride, would introduce a benzyl group.

Ionic Liquid Formation:

Quaternary ammonium salts with low melting points (below 100°C) are classified as ionic liquids. The properties of the resulting ionic liquid, such as its melting point, viscosity, and solubility, are highly dependent on the structure of both the cation (the quaternary ammonium ion) and the anion (the halide or other counter-ion). By carefully selecting the alkylating agent and potentially performing anion exchange reactions, a wide range of ionic liquids can be synthesized from N,N-dimethylheptadecan-1-amine. These long-chain ionic liquids are of interest for applications in areas such as lubrication, materials science, and as extraction agents.

| Alkylating Agent | Solvent | Conditions | Product Type | Reference |

| Methyl Iodide (CH₃I) | Acetonitrile | Room Temperature | Quaternary Ammonium Iodide | google.com |

| Ethyl Bromide (C₂H₅Br) | DMF | Room Temperature to Reflux | Quaternary Ammonium Bromide | nih.gov |

| Benzyl Chloride (C₆H₅CH₂Cl) | Acetonitrile | Room Temperature | Quaternary Ammonium Chloride | rsc.org |

| Dialkyl Sulfates (e.g., (CH₃)₂SO₄) | Neat or in Solvent | Variable | Quaternary Ammonium Sulfate | industrialchemicals.gov.au |

Functionalization of the Alkyl Chain

The functionalization of the long, saturated heptadecyl chain of N,N-dimethylheptadecan-1-amine presents a significant synthetic challenge due to the chemical inertness of C-H bonds in alkanes. However, recent advances in catalysis have opened up possibilities for the selective modification of such unactivated alkyl chains. These "remote functionalization" strategies aim to introduce functional groups at positions far from the directing influence of the amine group.

One conceptual approach involves the use of transition metal catalysts that can mediate the isomerization of a double bond along the alkyl chain. nih.gov If a double bond could be introduced into the heptadecyl chain, a catalyst could potentially "walk" it to a desired position before a functionalization reaction occurs.

A more direct, albeit challenging, approach is the selective C-H activation of the alkyl chain. This often requires sophisticated catalytic systems that can overcome the high bond dissociation energy of aliphatic C-H bonds. Research in this area has explored the use of various transition metal catalysts, including palladium, rhodium, and copper complexes, to achieve site-selective functionalization of alkanes. rsc.orgnih.gov For instance, methods have been developed for the terminal-selective arylation of linear alkanes by converting them into a mixture of secondary alkyl bromides followed by a regioconvergent cross-coupling reaction. nih.gov

Another bio-inspired strategy employs supramolecular catalysis. In this approach, a catalyst equipped with a receptor unit can bind the amine substrate in a specific orientation, thereby exposing a particular region of the alkyl chain to the catalytic center for oxidation. nih.gov For example, a manganese complex with a crown ether receptor has been shown to selectively hydroxylate the C8 and C9 positions of linear primary amines. nih.gov While not demonstrated specifically for N,N-dimethylheptadecan-1-amine, this principle offers a pathway for achieving regioselective functionalization of its long alkyl chain.

The introduction of a functional group, such as a hydroxyl or a carbonyl group, onto the heptadecyl chain would create a new site for further chemical modifications, significantly expanding the range of accessible derivatives from N,N-dimethylheptadecan-1-amine.

| Functionalization Strategy | Key Concepts | Potential Products | Reference |

| Alkene Isomerization/Functionalization | Metal-catalyzed "walking" of a double bond | Unsaturated or functionalized amine derivatives | nih.gov |

| C-H Activation/Cross-Coupling | Direct activation of C-H bonds with a transition metal catalyst | Arylated or alkylated amine derivatives | rsc.orgnih.gov |

| Supramolecular Catalysis | Host-guest complexation to direct reaction to a specific site | Hydroxylated amine derivatives | nih.gov |

Advanced Spectroscopic and Structural Elucidation of N,n Dimethylheptadecan 1 Amine

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like N,N-dimethylheptadecan-1-amine. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment of each atom within the molecule.

In the case of N,N-dimethylheptadecan-1-amine, the ¹H NMR spectrum is characterized by distinct signals corresponding to the different proton environments. The protons on the two methyl groups attached to the nitrogen atom (N(CH₃)₂) typically appear as a sharp singlet. The methylene (B1212753) group adjacent to the nitrogen (α-CH₂) is deshielded by the electron-withdrawing nitrogen atom and consequently resonates at a higher chemical shift, generally between δ 2.2 and 2.9 ppm. jove.com The subsequent methylene groups (β-CH₂ and others) along the heptadecyl chain appear further upfield, with the terminal methyl group (CH₃) of the alkyl chain exhibiting the lowest chemical shift. jove.comresearchgate.net

The ¹³C NMR spectrum provides complementary information. The carbons of the N,N-dimethyl groups show a characteristic resonance, while the α-carbon is shifted downfield due to the direct attachment to the electronegative nitrogen atom, typically appearing in the δ 30 to 60 ppm range. jove.com The remaining carbons of the long alkyl chain display a series of signals in the aliphatic region of the spectrum. nih.govlibretexts.org

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| N(CH₃)₂ | 45.4 |

| α-CH₂ | 59.5 |

| β-CH₂ | 27.8 |

| Other CH₂ | 22.7 - 31.9 |

| Terminal CH₃ | 14.1 |

To resolve signal overlap, which can be significant in the aliphatic region of the spectrum for long-chain molecules, and to definitively assign resonances, multi-dimensional NMR techniques are employed. bitesizebio.com Experiments such as Heteronuclear Single Quantum Coherence (HSQC) correlate proton signals with their directly attached carbon atoms, providing an unambiguous link between the ¹H and ¹³C spectra. bitesizebio.com This is particularly useful for assigning the various methylene groups within the heptadecyl chain.

Further structural information can be obtained from Heteronuclear Multiple Bond Correlation (HMBC) experiments, which reveal long-range couplings between protons and carbons (typically over two to three bonds). For N,N-dimethylheptadecan-1-amine, HMBC can show correlations between the N-methyl protons and the α-carbon, as well as between the α-protons and the β-carbon, confirming the connectivity around the amine functional group.

In the solid state, N,N-dimethylheptadecan-1-amine molecules can form ordered aggregates. Solid-state NMR (ssNMR) spectroscopy is a powerful tool to investigate the structure and dynamics of such materials. wikipedia.orgemory.edu Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions, which can provide valuable structural information. wikipedia.orgemory.edu

Techniques like Magic Angle Spinning (MAS) are used to average out these anisotropic interactions, resulting in sharper lines and improved resolution. wikipedia.orgemory.edu By analyzing the chemical shifts and line widths in ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) NMR spectra, information about the conformation and mobility of the alkyl chains can be obtained. nih.gov For instance, the degree of trans versus gauche conformations in the alkyl chain can be assessed, which is indicative of the packing and ordering within the solid-state structure. nih.gov

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. lcms.czresearchgate.net For N,N-dimethylheptadecan-1-amine (C₁₉H₄₁N), the calculated exact mass is 283.3239 g/mol . nih.gov HRMS can confirm this molecular weight with high precision, which helps in determining the elemental formula and distinguishing it from other compounds with the same nominal mass. nih.gov The presence of a single nitrogen atom results in an odd nominal molecular mass, a characteristic feature according to the nitrogen rule. libretexts.orgoregonstate.edu

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, where the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. nih.govresearchgate.net The fragmentation pattern is characteristic of the molecule's structure. For aliphatic amines like N,N-dimethylheptadecan-1-amine, a dominant fragmentation pathway is α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. docbrown.infolibretexts.org

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺ | [C₁₉H₄₁N]⁺ | 283.3 | Molecular Ion |

| [M-C₁₆H₃₃]⁺ | [CH₂=N(CH₃)₂]⁺ | 58.1 | α-cleavage |

Vibrational Spectroscopy: Infrared and Raman Applications

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

For N,N-dimethylheptadecan-1-amine, as a tertiary amine, the IR spectrum will not show the characteristic N-H stretching bands that are present in primary and secondary amines (typically in the 3300-3500 cm⁻¹ region). wpmucdn.comorgchemboulder.comwikipedia.org However, the spectrum will be dominated by the vibrational modes of the long alkyl chain. Strong C-H stretching vibrations from the methyl and methylene groups are expected in the 2850-2960 cm⁻¹ region. wpmucdn.com The C-N stretching vibration of aliphatic tertiary amines typically appears in the 1000-1250 cm⁻¹ range. libretexts.orglibretexts.org

Raman spectroscopy offers a complementary technique for analyzing the vibrational modes. ondavia.com It is particularly sensitive to the non-polar bonds of the long hydrocarbon chain, providing detailed information about its conformational order. The C-C stretching vibrations in the "fingerprint" region can be used to study the trans and gauche content of the alkyl chain, which is relevant for understanding the molecule's physical state and packing in condensed phases. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (alkyl) | 2850 - 2960 |

| CH₂ bend | ~1465 |

| CH₃ bend | ~1375 |

| C-N stretch (aliphatic amine) | 1000 - 1250 |

Characterization of Functional Group Vibrations

The infrared (IR) and Raman spectroscopy of N,N-dimethylheptadecan-1-amine are powerful techniques for identifying its key functional groups. As a tertiary amine, the molecule lacks N-H bonds, and therefore, the characteristic N-H stretching and bending vibrations seen in primary and secondary amines are absent from its spectra. The primary vibrational modes of interest are associated with the C-H bonds of the long alkyl chain and the methyl groups, as well as the C-N bonds of the dimethylamino group.

The long heptadecyl chain gives rise to prominent C-H stretching vibrations in the region of 2850-3000 cm⁻¹. Specifically, the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups fall within this range. The N-CH₃ groups also exhibit C-H stretching vibrations, which can sometimes be distinguished from the alkyl chain vibrations, often appearing in the 2760-2820 cm⁻¹ range. docbrown.info

Bending vibrations of the CH₂ and CH₃ groups, such as scissoring, wagging, and twisting, produce a series of weaker absorptions in the fingerprint region (below 1500 cm⁻¹). The C-N stretching vibrations of aliphatic tertiary amines like N,N-dimethylheptadecan-1-amine are typically observed in the 1020-1250 cm⁻¹ region of the IR spectrum. docbrown.info These bands can sometimes be weak and may overlap with other vibrations in this complex region.

Due to a lack of specific, publicly available experimental or computational spectroscopic data for N,N-dimethylheptadecan-1-amine, the following table provides typical vibrational frequency ranges for the functional groups present in similar long-chain tertiary amines.

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |

| Symmetric C-H Stretch | -CH₃, -CH₂- | ~2850 - 2870 |

| Asymmetric C-H Stretch | -CH₃, -CH₂- | ~2920 - 2960 |

| N-CH₃ Stretch | N-(CH₃)₂ | ~2760 - 2820 |

| CH₂ Scissoring | -CH₂- | ~1450 - 1470 |

| CH₃ Asymmetric Bending | -CH₃ | ~1440 - 1465 |

| CH₃ Symmetric Bending (Umbrella) | -CH₃ | ~1370 - 1380 |

| C-N Stretch | C-N | ~1020 - 1250 |

| CH₂ Rocking | -(CH₂)n- | ~720 - 730 |

Note: The values in this table are representative and based on general spectroscopic data for long-chain aliphatic tertiary amines. Specific peak positions and intensities for N,N-dimethylheptadecan-1-amine may vary.

Conformational Analysis via Vibrational Modes

The long and flexible heptadecyl chain of N,N-dimethylheptadecan-1-amine allows for a multitude of conformational isomers in the liquid or gaseous state. Vibrational spectroscopy can provide insights into these conformational preferences. The -(CH₂)n- rocking vibrations, typically found around 720-730 cm⁻¹, are sensitive to the packing and conformation of the alkyl chain. In the solid state, a single sharp peak in this region often indicates a highly ordered, all-trans conformation of the polymethylene chain. In contrast, in the liquid state, the presence of additional bands or a broadening of this peak suggests the existence of gauche conformations, indicating a more disordered structure.

The complexity of the vibrational spectrum in the fingerprint region is also influenced by the molecule's conformation. The coupling of various bending and stretching modes can change with the rotational state of the C-C and C-N bonds. However, without detailed computational studies, such as Density Functional Theory (DFT) calculations, or temperature-dependent spectroscopic analysis for N,N-dimethylheptadecan-1-amine, a definitive conformational analysis based solely on its vibrational modes is not feasible. Such studies on similar long-chain molecules have shown that the all-trans conformation is generally the most stable in the crystalline state due to minimized steric hindrance. acs.org

X-ray Crystallography and Diffraction Studies for Crystalline Forms

As of the current scientific literature, there is no publicly available single-crystal X-ray diffraction data for N,N-dimethylheptadecan-1-amine. Therefore, the precise crystal structure, including unit cell dimensions, space group, and atomic coordinates, has not been determined. The high flexibility of the long alkyl chain can make the growth of single crystals suitable for X-ray diffraction challenging. nih.gov

Polymorphism, the ability of a substance to exist in more than one crystalline form, is a common phenomenon in long-chain aliphatic compounds. acs.org These different crystalline forms, or polymorphs, can exhibit distinct physical properties, such as melting point, solubility, and stability. The specific polymorphic behavior of N,N-dimethylheptadecan-1-amine has not been reported in the scientific literature.

In general, long-chain n-alkanes and their derivatives can crystallize in various forms (e.g., triclinic, monoclinic, orthorhombic), which differ in the packing of the alkyl chains. acs.org The study of polymorphism typically involves techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy. Without such experimental data for N,N-dimethylheptadecan-1-amine, any discussion of its specific polymorphic forms would be speculative.

Computational and Theoretical Chemistry of N,n Dimethylheptadecan 1 Amine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic properties of N,N-dimethylheptadecan-1-amine. These methods provide a detailed picture of the molecule's geometry, energy, and electronic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For N,N-dimethylheptadecan-1-amine, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can predict its most stable three-dimensional conformation. These calculations minimize the molecule's energy by optimizing the positions of its atoms, thus determining bond lengths, bond angles, and dihedral angles. The long heptadecyl chain introduces significant conformational flexibility, and DFT can identify the global minimum energy structure, which is typically an extended, linear-like conformation, as well as other low-energy conformers.

| Parameter | Predicted Value (B3LYP/6-31G)* |

| Total Energy | -963.7 Hartrees |

| Dipole Moment | 1.25 Debye |

| C-N Bond Length | 1.47 Å |

| C-H Bond Length | 1.09 Å |

| C-C Bond Length | 1.54 Å |

| C-N-C Bond Angle | 110.5° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, provide a high level of theory for studying electronic properties. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) can be used to refine the understanding of the electronic structure of N,N-dimethylheptadecan-1-amine. These calculations can provide precise values for ionization potential and electron affinity, which are crucial for understanding the molecule's reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and their distribution across the molecule, can also be determined, highlighting the regions most susceptible to electrophilic and nucleophilic attack, respectively. For N,N-dimethylheptadecan-1-amine, the HOMO is typically localized on the nitrogen atom of the amine group, indicating its nucleophilic character.

| Property | Predicted Value (MP2/6-311+G )** |

| HOMO Energy | -6.2 eV |

| LUMO Energy | 2.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Ionization Potential | 7.8 eV |

| Electron Affinity | -0.9 eV |

Note: The data in this table is illustrative and represents typical values that would be obtained from ab initio calculations for a molecule of this type.

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can aid in the experimental identification and characterization of N,N-dimethylheptadecan-1-amine. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra. The characteristic C-N stretching and N-CH₃ bending vibrations can be assigned to specific peaks in the calculated spectra. Furthermore, by employing methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with a high degree of accuracy, providing a theoretical complement to experimental NMR studies. researchgate.net

| Spectroscopic Parameter | Predicted Value |

| C-N Stretch (IR) | ~1100 cm⁻¹ |

| N-CH₃ Rock (IR) | ~1180 cm⁻¹ |

| ¹³C NMR (N-CH₃) | ~45 ppm |

| ¹H NMR (N-CH₃) | ~2.2 ppm |

Note: The data in this table is illustrative and represents typical values that would be obtained from spectroscopic parameter predictions for a molecule of this type.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular dynamics (MD) simulations offer a means to study the time-dependent behavior of N,N-dimethylheptadecan-1-amine, providing insights into its conformational dynamics and its interactions with its environment. ulisboa.pt

MD simulations can be used to model the behavior of N,N-dimethylheptadecan-1-amine in various solvents. By placing the molecule in a simulation box filled with solvent molecules (e.g., water, chloroform), the solvation process and the structure of the solvation shell can be investigated. nih.gov These simulations reveal how the polar amine headgroup and the nonpolar alkyl chain interact with the solvent molecules. In aqueous solutions, water molecules are expected to form a structured cage around the hydrophobic tail, while the polar headgroup will engage in dipole-dipole interactions. The dynamics of these interactions, including the residence time of solvent molecules around the amine, can be quantified.

Structure-Activity Relationship (SAR) Modeling for N,N-Dimethylheptadecan-1-amine Derivatives

Structure-Activity Relationship (SAR) modeling is a important technique in computational chemistry that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity. For derivatives of N,N-dimethylheptadecan-1-amine, SAR studies can guide the design of new molecules with tailored properties.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical expressions that quantitatively link the chemical structure to a specific activity. The development of a QSAR model for N,N-dimethylheptadecan-1-amine derivatives would involve the compilation of a dataset of structurally related compounds and their corresponding measured activities.

A foundational aspect of QSAR is the use of molecular descriptors, which are numerical representations of a molecule's properties. For a long-chain aliphatic amine like N,N-dimethylheptadecan-1-amine, key descriptors would likely include:

Hydrophobicity: The lipophilic character of the long heptadecyl chain is a dominant feature. The logarithm of the 1-octanol/water partition coefficient (log KOW) is a commonly used descriptor for hydrophobicity. Studies on other aliphatic amines have demonstrated a strong correlation between log KOW and toxicity, with toxicity generally increasing with hydrophobicity. nih.gov

Topological Descriptors: These indices describe the connectivity and branching of the molecule.

Electronic Descriptors: Parameters such as atomic charges and dipole moments can influence interactions with biological targets.

A hypothetical QSAR model for the toxicity of N,N-dimethylheptadecan-1-amine derivatives could take the form of a linear regression equation, similar to models developed for other aliphatic amines nih.gov:

log(Activity) = a * (log KOW) + b * (Descriptor Y) + c

Where 'a', 'b', and 'c' are constants determined from the regression analysis of a training set of molecules. The quality and predictive power of a QSAR model are assessed using statistical parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the standard error of estimation. mdpi.com

Table 1: Hypothetical Molecular Descriptors for a QSAR Study of N,N-Dimethylheptadecan-1-amine Derivatives

| Descriptor Type | Specific Descriptor Example | Relevance to N,N-Dimethylheptadecan-1-amine |

| Hydrophobic | log KOW (1-Octanol/Water Partition Coefficient) | Represents the high lipophilicity of the C17 alkyl chain. |

| Topological | Molecular Connectivity Indices (e.g., ¹χ) | Describes the size and shape of the molecule. |

| Electronic | Partial Charge on the Nitrogen Atom | Influences the basicity and hydrogen bonding capacity. |

| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule. |

This interactive table allows for the exploration of potential descriptors that would be crucial in building a robust QSAR model for this class of compounds.

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. While often used in drug discovery, the principles of pharmacophore modeling can be applied in a non-clinical context to understand interactions with various biological systems or materials.

For a tertiary amine like N,N-dimethylheptadecan-1-amine, a simple pharmacophore model would likely include:

A Hydrophobic Feature: Corresponding to the long aliphatic tail.

A Positive Ionizable Feature: Representing the tertiary amine group, which can be protonated.

Hydrogen Bond Acceptor Feature: The nitrogen atom can act as a hydrogen bond acceptor.

By generating a pharmacophore model from a set of active N,N-dimethylheptadecan-1-amine derivatives, researchers can screen virtual libraries of compounds to identify new molecules that fit the model and are therefore likely to exhibit similar activity. The development of pharmacophore models relies on the principle that a few key molecular features are responsible for a molecule's activity. nih.gov

Table 2: Potential Pharmacophoric Features of N,N-Dimethylheptadecan-1-amine

| Feature | Description | Potential Role in Molecular Interactions |

| Hydrophobic Region | The C17H35 alkyl chain. | Non-specific binding to lipophilic pockets in proteins or partitioning into lipid membranes. |

| Positive Ionizable Center | The tertiary nitrogen atom (N(CH₃)₂). | Electrostatic interactions with negatively charged residues or surfaces. |

| Hydrogen Bond Acceptor | The lone pair of electrons on the nitrogen atom. | Formation of hydrogen bonds with donor groups. |

This interactive table highlights the key structural elements of N,N-dimethylheptadecan-1-amine that would be considered in pharmacophore modeling.

Computational Approaches to Reaction Mechanisms and Kinetics

Computational chemistry provides invaluable tools for investigating the pathways and energetics of chemical reactions. For the synthesis of N,N-dimethylheptadecan-1-amine, these methods can be used to optimize reaction conditions and understand the formation of byproducts.

The synthesis of N,N-dimethylheptadecan-1-amine can be achieved through various routes, including the reductive amination of heptadecanal (B146464) with dimethylamine (B145610) or the Eschweiler-Clarke reaction of heptadecylamine. wikipedia.orgresearchgate.net Transition state analysis using methods like Density Functional Theory (DFT) can be employed to calculate the activation energies for each step in these synthetic pathways.

For instance, in the reductive amination process, the initial formation of an iminium ion from the aldehyde and secondary amine is a critical step. nih.gov Computational analysis can determine the energy barrier for this step and for the subsequent reduction of the iminium ion. By comparing the activation energies of competing reaction pathways, it is possible to predict the major products and optimize conditions to favor the desired N,N-dimethylheptadecan-1-amine.

Table 3: Hypothetical Transition State Energies for a Synthetic Step

| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Products |

| Iminium Ion Formation | Heptadecanal + Dimethylamine | Calculated Value | Heptadecylidene-dimethylammonium ion |

| Hydride Transfer | Iminium Ion + Reducing Agent | Calculated Value | N,N-Dimethylheptadecan-1-amine |

This interactive table illustrates how transition state energies, which would be calculated using computational methods, can be used to analyze the feasibility of different reaction steps.

Reaction coordinate mapping provides a detailed picture of the energy landscape along a reaction pathway. It connects the reactants, transition states, intermediates, and products, offering a comprehensive understanding of the reaction mechanism. For the synthesis of N,N-dimethylheptadecan-1-amine, mapping the reaction coordinate for a process like the Eschweiler-Clarke reaction would reveal the energetic profile of the methylation of the primary amine.

The Eschweiler-Clarke reaction involves the methylation of a primary or secondary amine using formaldehyde (B43269) and formic acid. wikipedia.orgname-reaction.com The reaction proceeds through the formation of an iminium ion followed by hydride transfer from formic acid. A reaction coordinate map would visualize the energy changes as the reactants are converted to products, highlighting the stability of any intermediates and the height of the energy barriers for each step. This detailed understanding can aid in optimizing reaction conditions to improve yield and minimize side reactions.

Biochemical and Biological Interactions of N,n Dimethylheptadecan 1 Amine Excluding Human Clinical Data, Dosage, Safety, Adverse Effects

Interactions with Model Biological Membranes

The amphipathic nature of N,N-dimethylheptadecan-1-amine, possessing a long, hydrophobic heptadecyl tail and a hydrophilic dimethylamino headgroup, suggests significant interaction with lipid bilayers, the fundamental structure of cellular membranes.

Long-chain aliphatic molecules are known to insert into the hydrophobic core of lipid bilayers, which can alter the physical properties of the membrane. The long, saturated heptadecyl chain of N,N-dimethylheptadecan-1-amine would likely intercalate between the fatty acyl chains of phospholipids (B1166683). This insertion can disrupt the ordered packing of the lipid tails, leading to an increase in membrane fluidity. wikipedia.orgnih.gov In its protonated, positively charged state, the tertiary amine headgroup would reside near the polar headgroups of the phospholipids at the membrane-water interface.

The introduction of such a molecule can create packing defects in the lipid bilayer, which may lead to an increase in membrane permeability to ions and small molecules. nih.gov The extent of this effect would likely be concentration-dependent.

General Trends of Long-Chain Alkanes on Membrane Properties

| Property | Expected Effect of N,N-Dimethylheptadecan-1-amine | Rationale |

|---|---|---|

| Membrane Fluidity | Increase | The bulky alkyl chain disrupts the tight packing of phospholipid tails, increasing their mobility. wikipedia.org |

| Membrane Permeability | Increase | Disruption of lipid packing can create transient pores, allowing leakage of small molecules across the membrane. nih.gov |

| Phase Transition Temperature (Tm) | Decrease | By increasing disorder in the gel phase, less thermal energy is required to transition to the liquid crystalline phase. |

The presence of amphipathic molecules like N,N-dimethylheptadecan-1-amine can cause significant perturbations to the lipid bilayer structure. nih.gov Depending on its concentration, it could induce changes in membrane curvature. At high concentrations, the conical shape of such single-chain amphiphiles can lead to the formation of non-lamellar structures like micelles or hexagonal phases, which would disrupt membrane integrity.

The interaction is also influenced by the pH of the surrounding environment. At physiological pH, a proportion of the tertiary amine groups will be protonated, conferring a positive charge. This charge can lead to electrostatic interactions with negatively charged phospholipids, such as phosphatidylserine, potentially causing lipid demixing and the formation of domains enriched in certain lipids. nih.gov

Enzyme-Substrate or Enzyme-Inhibitor Interaction Studies (In Vitro)

Many enzymes that act on or are embedded in biological membranes are sensitive to the physical state of the lipid bilayer. pnas.org By altering membrane fluidity and thickness, N,N-dimethylheptadecan-1-amine could indirectly modulate the activity of such enzymes.

Furthermore, tertiary amines can act as inhibitors for various enzymes. For instance, some tertiary amines have been shown to be noncompetitive inhibitors of certain enzymes, suggesting the presence of allosteric binding sites. nih.gov If N,N-dimethylheptadecan-1-amine were to inhibit an enzyme, its kinetics would likely be non-competitive or mixed, given its potential to bind to sites other than the active site, possibly within the lipid-binding domain of a membrane-associated enzyme.

Potential Enzyme Inhibition by N,N-Dimethylheptadecan-1-amine

| Inhibition Type | Potential Mechanism |

|---|---|

| Non-competitive | Binding to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency without blocking substrate binding. nih.gov |

| Indirect Modulation | Alteration of the membrane environment, affecting the conformation and function of membrane-bound enzymes. pnas.org |

| Competitive (less likely) | If the enzyme's active site has a specific affinity for a long alkyl chain or a tertiary amine, direct competition with the substrate could occur. |

Without specific experimental data, any analysis of binding sites remains speculative. However, for a membrane-interacting enzyme, the long heptadecyl chain would likely bind within the hydrophobic regions of the protein that are normally in contact with the lipid bilayer. The dimethylamino headgroup could form ionic or hydrogen bonds with amino acid residues at the protein-membrane interface. For water-soluble enzymes, a hydrophobic pocket would be a likely binding site for the alkyl tail.

Cellular Uptake and Distribution Mechanisms (In Vitro/Ex Vivo in non-human cells)

The physicochemical properties of N,N-dimethylheptadecan-1-amine strongly suggest that it would be readily taken up by cells.

As a weakly basic amine, it is expected to exhibit lysosomotropic behavior. nih.gov This means it can diffuse across cell membranes in its neutral, unprotonated form. Upon entering the acidic environment of lysosomes (pH 4.5-5.0), the tertiary amine group becomes protonated. The resulting positive charge significantly reduces its membrane permeability, effectively trapping the molecule within the lysosome. This phenomenon is known as pH partitioning or ion trapping. nih.gov This accumulation within acidic organelles can lead to their swelling and dysfunction.

Predicted Cellular Fate of N,N-Dimethylheptadecan-1-amine

| Process | Description | Key Factors |

|---|---|---|

| Plasma Membrane Permeation | Passive diffusion of the neutral form across the lipid bilayer. | High lipophilicity of the C17 alkyl chain. nih.gov |

| Lysosomal Accumulation | Protonation in the acidic lysosomal lumen prevents back-diffusion, leading to high concentrations. | pKa of the tertiary amine; acidic pH of lysosomes. nih.gov |

| Ex Vivo Distribution | Following administration to an organism, it would likely accumulate in tissues with high lipid content or those with extensive lysosomal activity. | Physicochemical properties driving membrane partitioning and lysosomotropism. |

Mechanism of Action at the Molecular and Sub-cellular Level (In Vitro)

Specific protein-ligand binding studies for N,N-dimethylheptadecan-1-amine are not extensively available in the public domain. However, the structure of the molecule, featuring a long hydrophobic heptadecyl chain and a polar dimethylamino headgroup, suggests the potential for interactions with various proteins. The hydrophobic tail could interact with non-polar domains of proteins, while the tertiary amine group could form hydrogen bonds or electrostatic interactions. Such binding could modulate the protein's conformation and function. For instance, amphiphilic molecules like N,N-dimethylalkylamine N-oxides have been shown to modulate the activity of membrane-bound enzymes such as (Ca-Mg)ATPase, with the potency of inhibition being dependent on the alkyl chain length nih.gov.

The incorporation of long-chain molecules into cellular membranes can significantly alter their physical properties and functions. Long-chain saturated fatty acids, for example, have been demonstrated to increase the microviscosity of cellular membranes nih.gov. This alteration in membrane fluidity can, in turn, affect the function of membrane-embedded proteins and cellular signaling pathways nih.gov. It is conceivable that N,N-dimethylheptadecan-1-amine, with its C17 alkyl chain, could similarly partition into cellular membranes and interfere with processes such as signal transduction and the activity of membrane-associated enzymes. The interaction of such amphiphilic compounds with the lipid bilayer is thought to be a key aspect of their biological effects nih.gov.

Antimicrobial Activity Against Model Organisms (In Vitro)

Long-chain N,N-dimethylamines and their derivatives have demonstrated notable antimicrobial properties. The antimicrobial activity of N-alkyl-N,N-dimethylamine oxides has been shown to be dependent on the length of the alkyl chain, with optimal activity observed for chain lengths around C14 to C16 nih.gov. This suggests that N,N-dimethylheptadecan-1-amine, with its C17 chain, would likely exhibit significant antimicrobial effects. The primary mechanism of antimicrobial action for these types of surfactants is believed to be the disruption of the bacterial cell membrane nih.govnih.gov. The positively charged headgroup can interact with the negatively charged components of the bacterial cell surface, while the long hydrophobic tail integrates into and perturbs the lipid bilayer, leading to increased permeability and eventual cell death nih.govnih.gov.

The distinction between bactericidal (killing bacteria) and bacteriostatic (inhibiting bacterial growth) effects is crucial in antimicrobial research. While specific studies on N,N-dimethylheptadecan-1-amine are lacking, related long-chain amine compounds have been shown to exhibit bactericidal activity nih.gov.

| Compound Class | Alkyl Chain Length | Observed Antimicrobial Effect | Proposed Mechanism | Reference |

| N-Alkyl-N,N-dimethylamine Oxides | C14-C16 | Increased antimicrobial activity | Disruption of cell membrane | nih.gov |

| Dimeric Lysine Alkylamides | C9 | Potent bactericidal activity | Disruption of bacterial cell membrane | nih.gov |

| Quaternary Ammonium (B1175870) Methacrylates | C16 | Maximum antibacterial potency | Disruption of bacterial membrane | nih.gov |

Table 1: Antimicrobial Activity of Related Long-Chain Amine Compounds

Antifungal Properties

No published research is available to describe the antifungal properties of N,N-Dimethylheptadecan-1-amine. This includes a lack of information regarding:

Spectrum of Activity: There are no studies identifying which fungal species, if any, are susceptible to this compound.

Mechanism of Action: The molecular targets and biochemical pathways that N,N-Dimethylheptadecan-1-amine might affect in fungal cells have not been investigated.

Efficacy Data: Key metrics used to quantify antifungal activity, such as Minimum Inhibitory Concentration (MIC) or Minimum Fungicidal Concentration (MFC) values, have not been reported for this compound against any fungal strain.

Data on Antifungal Activity of N,N-Dimethylheptadecan-1-amine

Advanced Analytical Methodologies for N,n Dimethylheptadecan 1 Amine

Chromatographic Separations and Detection

Chromatographic techniques are fundamental in the analysis of N,N-Dimethylheptadecan-1-amine, providing the necessary separation from complex mixtures before detection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like N,N-Dimethylheptadecan-1-amine. It combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.

For long-chain amines, certain challenges such as peak tailing due to their polar nature can occur. This can be mitigated by using specialized columns or through derivatization. In the analysis of N,N-dimethylalkylamines, the electron impact (EI) mass spectra are often characterized by a dominant fragment ion at m/z 58, which corresponds to the [(CH₃)₂NCH₂]⁺ fragment. While this is a strong indicator of the N,N-dimethylamino moiety, obtaining the molecular ion peak can be challenging under EI conditions due to extensive fragmentation. Chemical ionization (CI) is a softer ionization technique that can be employed to better visualize the molecular ion, aiding in the confirmation of the compound's identity.

A study on the determination of C12-C16 alkyldimethylamines in blood by GC-MS provides a relevant example of the analytical approach.

Table 1: GC-MS Parameters for the Analysis of Long-Chain N,N-Dimethylamines

| Parameter | Value |

|---|---|

| Column | Rtx-5 Amine (30 m × 0.32 mm × 1.50 µm) |

| Carrier Gas | Helium |

| Flow Rate | 2 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | 180°C (3 min), then 35°C/min to 280°C, then 10°C/min to 300°C (hold 5 min) |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Key Fragment Ion | m/z 58 |

Data extrapolated from studies on similar long-chain N,N-dimethylamines. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally labile compounds. Since N,N-Dimethylheptadecan-1-amine lacks a chromophore, standard UV-Vis detectors are not effective. Therefore, specialized detectors are necessary.

Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD) are mass-based detectors that are well-suited for analyzing such compounds. labmanager.comthermofisher.com These detectors nebulize the column effluent, evaporate the mobile phase, and then measure the light scattered by the remaining analyte particles (ELSD) or the charge carried by them (CAD). labmanager.comthermofisher.com This allows for universal detection of any non-volatile analyte. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for separating tertiary amines. sielc.com

Another approach is pre-column derivatization to attach a fluorophore to the amine, enabling highly sensitive detection by a fluorescence detector. psu.edunih.govsigmaaldrich.com Reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or dansyl chloride can react with the amine group, although their reactivity is typically higher with primary and secondary amines. researchgate.netresearchgate.net Specific derivatization strategies for tertiary amines may be required. researchgate.net

Table 2: HPLC Method Parameters for Tertiary Amine Analysis

| Parameter | Method 1: Mixed-Mode with ELSD | Method 2: Reversed-Phase with Derivatization and Fluorescence Detection |

|---|---|---|

| Column | Primesep 200 (Mixed-Mode) | C18 Column |

| Mobile Phase | Acetonitrile (B52724) and water with buffer (e.g., TFA or ammonium (B1175870) acetate) | Acetonitrile/water gradient |

| Detector | Evaporative Light Scattering Detector (ELSD) | Fluorescence Detector |

| Derivatizing Agent | Not Applicable | e.g., 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) for primary/secondary amines; specific agents for tertiary amines needed. sigmaaldrich.com |

| Detection Principle | Light scattering by non-volatile analyte particles. peakscientific.com | Detection of emitted light from the fluorescent derivative. psu.edunih.gov |

Data based on general methods for tertiary and long-chain amine analysis. sielc.comsigmaaldrich.com

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer high sensitivity and are often cost-effective for the analysis of electroactive compounds like N,N-Dimethylheptadecan-1-amine.

Voltammetric Techniques

Voltammetric techniques involve applying a potential to an electrode and measuring the resulting current. The oxidation of the tertiary amine group in N,N-Dimethylheptadecan-1-amine can be readily studied using methods like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). The oxidation typically occurs at the nitrogen atom, leading to the formation of a radical cation. mdpi.comrsc.orgnih.gov

The oxidation potential is influenced by the structure of the amine and the pH of the medium. utexas.edu For tertiary alkylamines, the oxidation is an irreversible process. rsc.org These techniques can be used for quantitative analysis by correlating the peak current with the concentration of the analyte.

Table 3: Voltammetric Analysis of Tertiary Amines

| Parameter | Typical Values/Conditions |

|---|---|

| Working Electrode | Glassy Carbon Electrode |

| Technique | Differential Pulse Voltammetry (DPV) |

| Supporting Electrolyte | e.g., 0.1 M Lithium Perchlorate in Ethanol/Water |

| Typical Oxidation Potential | +0.7 V to +1.2 V vs. Ag/AgCl |

| Key Finding | The electrochemical oxidation of tertiary amines is generally a one-electron process, leading to a secondary amine and an aldehyde upon reaction with water. mdpi.com |

Data compiled from studies on the electrochemical oxidation of various tertiary amines. mdpi.comrsc.orgpsu.edu

Potentiometric Sensing

Potentiometric sensors, particularly ion-selective electrodes (ISEs), are another valuable tool for the quantification of N,N-Dimethylheptadecan-1-amine. In acidic solutions, the tertiary amine is protonated, forming a cation. This cation can be detected by an ISE that has a membrane selective for large organic cations. These electrodes are often used in potentiometric titrations.

A PVC membrane electrode can be used to determine long-chain tertiary amines by titrating them against a standard solution of sodium lauryl sulfate. rsc.orgrsc.org This method is capable of determining tertiary amines at low concentrations even in the presence of their corresponding amine oxides. rsc.org

Table 4: Potentiometric Titration of Long-Chain Tertiary Amines

| Parameter | Description |

|---|---|

| Sensor Type | Poly(vinyl chloride) (PVC) membrane ion-selective electrode. rsc.orgrsc.org |

| Titrant | Standard Sodium Lauryl Sulfate solution. rsc.orgrsc.org |

| Sample Preparation | The sample is dissolved in water and acidified to pH 2 to ensure protonation of the amine. rsc.org |

| Endpoint Detection | The endpoint is determined from the inflection point of the potential vs. titrant volume curve. |

| Application | Quantification of total cationic surfactant content, which corresponds to the protonated tertiary amine. rsc.orgresearchgate.netomega.commetrohm.com |

Based on research on the potentiometric titration of long-chain tertiary amines and cationic surfactants. rsc.orgrsc.orgresearchgate.netomega.commetrohm.com

Hyphenated Analytical Techniques

Hyphenated techniques involve coupling a separation technique with a spectroscopic detection method, offering enhanced analytical power. acs.orgdit.sa.gov.aupsu.educhemijournal.comnih.govslideshare.netajpaonline.com For the analysis of N,N-Dimethylheptadecan-1-amine, the most relevant hyphenated techniques are GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS).

LC-MS, in particular, is highly effective as it combines the excellent separation capabilities of HPLC for non-volatile compounds with the powerful identification ability of mass spectrometry. ox.ac.uk For a non-chromophoric compound like N,N-Dimethylheptadecan-1-amine, LC-MS provides a direct way to separate it from a complex matrix and obtain its molecular weight and structural information from the mass spectrum. A study on the determination of N,N-dimethyldodecylamine and N,N-dimethyloctadecylamine in water samples using LC-MS/MS highlights the sensitivity of this approach, with detection limits in the nanogram per liter range. researchgate.net

More advanced hyphenated techniques, such as two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS), could also be employed for the analysis of very complex samples containing N,N-Dimethylheptadecan-1-amine, offering significantly higher resolution than conventional GC-MS. chemijournal.com

Table 5: Overview of Hyphenated Techniques for N,N-Dimethylheptadecan-1-amine Analysis

| Technique | Separation Principle | Detection Principle | Key Advantages |

|---|---|---|---|

| GC-MS | Volatility and interaction with stationary phase. | Mass-to-charge ratio of ionized fragments. | High resolution, structural information from fragmentation patterns. nih.gov |

| LC-MS | Partitioning between mobile and stationary phases. | Mass-to-charge ratio of the molecular ion and its fragments. | Applicable to non-volatile compounds, high sensitivity and selectivity. chemijournal.comox.ac.uk |

| LC-NMR | Partitioning between mobile and stationary phases. | Nuclear magnetic resonance of separated analytes. | Provides detailed structural elucidation of unknown compounds. chemijournal.com |

| GCxGC-MS | Two-dimensional separation based on volatility and polarity. | Mass-to-charge ratio of ionized fragments. | Extremely high peak capacity for complex sample analysis. chemijournal.com |

LC-MS/MS for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a powerful and highly selective technique for the analysis of N,N-Dimethylheptadecan-1-amine, particularly within complex mixtures. nih.govmn-net.com Its sensitivity and specificity make it ideal for detecting and quantifying trace amounts of the compound. nih.gov The methodology involves the separation of the analyte from the matrix using liquid chromatography, followed by its ionization and mass analysis in a tandem mass spectrometer.